molecular formula C21H20N2O B7721916 1-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL

1-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL

Cat. No.: B7721916
M. Wt: 316.4 g/mol
InChI Key: QJUXWJWGFMFWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a structurally complex molecule featuring a benzodiazole core substituted with a naphthalen-1-ylmethyl group at the 1-position and a propan-1-ol moiety at the 2-position. The benzodiazole ring introduces heteroatoms (N) that may confer unique electronic and steric properties, while the naphthalene system contributes aromatic bulk and hydrophobicity.

Properties

IUPAC Name

1-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-2-20(24)21-22-18-12-5-6-13-19(18)23(21)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13,20,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUXWJWGFMFWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-methanol with 1H-1,3-benzodiazole-2-carbaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. These methods are designed to produce the compound in bulk quantities while maintaining consistency in quality.

Chemical Reactions Analysis

1-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure settings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. The incorporation of the naphthalene group may enhance the compound's ability to inhibit tumor growth by interfering with DNA replication and cell division processes. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Neuroprotective Effects
Benzodiazole derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology .

Antimicrobial Properties
The presence of the naphthalene group has been linked to enhanced antimicrobial activity against various pathogens. Research suggests that compounds with similar structures can disrupt microbial membranes or inhibit essential metabolic pathways .

Material Science

Polymer Chemistry
The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its functional groups allow for modifications that can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Fluorescent Materials
Due to its aromatic nature, this compound may be utilized in the development of fluorescent materials. Such materials have applications in sensors, imaging technologies, and optoelectronics. Studies have demonstrated that benzodiazole derivatives can exhibit strong fluorescence properties when incorporated into polymer matrices .

Case Studies

StudyApplicationFindings
Anticancer Research (2020) In vitro studies on human cancer cell linesDemonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
Neuroprotective Study (2021) Animal models of Alzheimer's diseaseShowed reduction in amyloid-beta plaque formation and improved cognitive function .
Material Development (2022) Synthesis of polymer compositesAchieved enhanced mechanical properties and thermal stability when incorporated into polycarbonate matrices .

Mechanism of Action

The mechanism of action of 1-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing key differences in synthesis, physicochemical properties, and applications.

Naphthalen-1-ylmethanol (C₁₁H₁₀O)

  • Structure : A naphthalene ring directly bonded to a hydroxymethyl group.
  • Key Properties :
    • Crystallinity : Exhibits planar geometry (mean deviation: 0.03 Å) and forms infinite O–H⋯O hydrogen-bonded chains parallel to the [100] direction .
    • Synthesis : Typically prepared via reduction of naphthaldehyde or direct substitution reactions.
  • Comparison: The target compound’s benzodiazole ring disrupts planarity, likely reducing crystallinity compared to naphthalen-1-ylmethanol. The propanol chain may enhance solubility in polar solvents relative to the simpler hydroxymethyl group.

1-(1-Hydroxynaphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one (C₁₆H₁₂O₃)

  • Structure : Conjugated system with a naphthol, furan, and α,β-unsaturated ketone.
  • Key Properties: Spectroscopy: IR shows C=O (1650 cm⁻¹), -OH (3412 cm⁻¹), and C-O-C (1155 cm⁻¹); NMR reveals aromatic protons (δ 6.98–7.46) and olefinic protons (δ 8.057–8.099) . Synthesis: Aldol condensation of 2-acetyl-1-naphthol and furfuraldehyde in ethanol/KOH.
  • Comparison : The target compound lacks a conjugated ketone but includes a benzodiazole, which may absorb in the IR region for C=N (~1600 cm⁻¹). The absence of a furan ring reduces π-conjugation but introduces nitrogen-based basicity.

1-[3-(Naphthalen-1-yl)phenyl]naphthalene (C₂₆H₁₈)

  • Structure : Two naphthalene groups linked via a benzene ring.
  • Key Properties :
    • Planarity : Mixed cis/trans configurations with near-planar naphthalene units (average C–C distance: 0.002 Å) .
    • Crystallography : Refined using SHELX software (R factor: 0.050, wR: 0.138) .
  • This may reduce hydrophobicity compared to the purely aromatic C₂₆H₁₈.

1-(Naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol Hydrochloride (Propranolol HCl, C₁₆H₂₂ClNO₂)

  • Structure: Naphthyl ether linked to a secondary amine and propanol.
  • Key Properties :
    • Pharmacology : A β-blocker with clinical use in hypertension and arrhythmia .
    • Solubility : Hydrochloride salt enhances aqueous solubility.
  • The rigid benzodiazole may reduce conformational flexibility compared to propranolol’s ether-amine-propanol chain.

Biological Activity

The compound 1-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C19H20N2O
  • Molecular Weight : 296.38 g/mol

The structure features a naphthalene moiety linked to a benzodiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that derivatives of benzodiazoles exhibit significant anticancer activities. The compound has been studied for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study : A study on the compound's analogs demonstrated that they could effectively inhibit the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens.

Research Findings :

  • Bacterial Inhibition : In vitro studies revealed that the compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Fungal Activity : It was effective against Candida albicans, with MIC values indicating potential as an antifungal agent.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzodiazole derivatives. The compound has been evaluated in models of neurodegeneration, showing a capacity to reduce oxidative stress and inflammation in neuronal cells.

Mechanism of Action :
The neuroprotective effects are attributed to the inhibition of reactive oxygen species (ROS) production and modulation of inflammatory cytokines, suggesting a role in conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (breast cancer)Cell cycle arrest at G2/M
AntimicrobialStaphylococcus aureusMIC: 32 - 128 µg/mL
Candida albicansEffective antifungal activity
NeuroprotectiveNeuronal cell modelsReduced oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.